molecular formula C23H23N5O4 B15030679 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B15030679
M. Wt: 433.5 g/mol
InChI Key: PXCXMGYCBJTUDA-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic derivative featuring fused heterocyclic systems, including a furan-2-ylmethyl substituent, an oxolan-2-ylmethyl carboxamide group, and an imino-methyl moiety. Structural analogs in the literature, such as fluorinated triazole-linked compounds (e.g., compounds 16 and 17 in ) and spirocyclic benzothiazol derivatives (), highlight the importance of heterocyclic substituents in modulating solubility, stability, and binding affinity .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O4/c1-14-5-2-8-27-20(14)26-21-18(23(27)30)11-17(22(29)25-12-15-6-3-9-31-15)19(24)28(21)13-16-7-4-10-32-16/h2,4-5,7-8,10-11,15,24H,3,6,9,12-13H2,1H3,(H,25,29)

InChI Key

PXCXMGYCBJTUDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC5CCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan and oxolan derivatives, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the imino group can yield amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of bacterial infections and other diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure provides stability and versatility, making it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Features Potential Applications/Activities Synthesis Insights
Target Compound Tricyclic core, furan/oxolan substituents, carboxamide linkage Hypothesized enzyme inhibition (unconfirmed) Likely multi-step heterocyclic coupling
Compound 16 () Fluorinated triazole-tetrahydrofuran linkage, pyrimidinone moiety Antiviral or anticancer (fluorine-enhanced) Click chemistry, fluorinated intermediates
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Spirocyclic benzothiazol system, hydroxyl-phenyl groups Organic synthesis intermediates, photostability Condensation, cyclization
Furilazole () Dichloroacetyl-furylmethyl oxazolidine Herbicide safener Ring-opening reactions

Key Observations:

Substituent Effects :

  • The furan-2-ylmethyl group (shared with furilazole in ) may confer metabolic resistance compared to fluorinated chains in Compound 16 .
  • The oxolan-2-ylmethyl carboxamide could improve solubility over hydrophobic benzothiazol systems in .

Synthetic Routes :

  • Click chemistry () or spirocyclization () methods might be adaptable for synthesizing the target compound’s triazole or oxolan motifs .
  • SHELX software () could aid in crystallographic validation of its 3D structure .

Research Findings and Limitations

  • Methodological Overlap : SHELX’s role in small-molecule refinement () suggests its utility in resolving the target’s crystal structure, though this is untested .

Biological Activity

The compound 7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-[(oxolan-2-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique structural features and potential biological activities. This article explores its biological activity based on existing literature and research findings.

Structural Characteristics

This compound features a tricyclic structure that includes:

  • A furan ring , which is known for its role in various biological activities.
  • An imine group , contributing to its chemical reactivity.
  • A carboxamide moiety , which can influence the compound's interactions with biological targets.

Its molecular formula is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of approximately 433.5 g/mol .

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activities . For instance, triazatricyclic compounds have been studied for their ability to inhibit bacterial growth and combat resistant strains . The presence of the furan ring and imine group may enhance these properties by facilitating interactions with microbial enzymes.

Anticancer Activity

The compound's structure suggests potential anticancer properties . Similar triazatricyclic compounds have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . Studies have indicated that modifications in the functional groups can lead to enhanced selectivity and potency against cancer cells.

Anti-inflammatory Effects

The compound may possess anti-inflammatory properties , as seen in related compounds that inhibit pro-inflammatory mediators such as TNF-α and nitric oxide . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects , which are common among triazatricyclic structures. Such properties are crucial for developing treatments for neurodegenerative diseases .

Study of Related Compounds

A comparative analysis of structurally similar compounds reveals diverse biological activities:

Compound NameStructure FeaturesBiological Activity
6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(pyridin-3-ylmethyl)Similar tricyclic structure; pyridine instead of furanAntimicrobial
11-methyl-6-(4-methylbenzoyl)imino-2-oxoContains a benzoyl group; different substituentsAnticancer
Ethyl 7-(furan-2-ylmethyl)-11-methylShares furan moiety; ethyl substitutionAntimicrobial

These findings underscore the potential of 7-[(furan-2-yl)methyl]-6-imino-11-methyl... as a candidate for further research in medicinal chemistry .

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Initial studies may focus on:

  • Binding affinity assays to determine how well the compound interacts with specific biological targets.
  • Cell viability assays to assess cytotoxicity against various cell lines.
  • In vivo studies to evaluate pharmacokinetics and bioavailability.

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